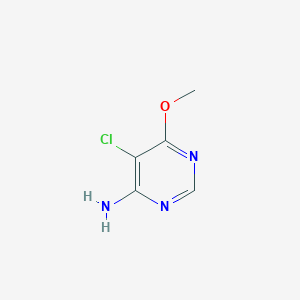![molecular formula C15H19N3O B2866186 3-[(4-氨基环己基)氨基]-1,2-二氢异喹啉-1-酮 CAS No. 2059914-34-8](/img/no-structure.png)
3-[(4-氨基环己基)氨基]-1,2-二氢异喹啉-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one is a complex organic compound with the molecular formula C15H19N3O This compound is notable for its unique structure, which includes an aminocyclohexyl group attached to a dihydroisoquinolinone core
科学研究应用
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common method starts with the preparation of 4-aminocyclohexanone, which is then subjected to a series of reactions including hydrogenation and amination. The hydrogenation step is often carried out using a palladium on carbon (Pd/C) catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
化学反应分析
Types of Reactions
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
作用机制
The mechanism of action of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. Detailed studies are required to fully elucidate its molecular targets and pathways .
相似化合物的比较
Similar Compounds
- **2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide .
- **5-[(4-Aminocyclohexyl)amino]-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine .
- **4-({5-[(4-Aminocyclohexyl)amino][1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
What sets 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one apart from similar compounds is its unique dihydroisoquinolinone core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves the reaction of 4-aminocyclohexylamine with 1,2-dihydroisoquinoline-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-aminocyclohexylamine", "1,2-dihydroisoquinoline-1,3-dione" ], "Reaction": [ "To a solution of 4-aminocyclohexylamine (1.0 equiv) in a suitable solvent, add 1,2-dihydroisoquinoline-1,3-dione (1.1 equiv) and a catalytic amount of a suitable catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one as a white solid." ] } | |
CAS 编号 |
2059914-34-8 |
分子式 |
C15H19N3O |
分子量 |
257.337 |
IUPAC 名称 |
3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19) |
InChI 键 |
WOUOAMIMUMVMDK-HAQNSBGRSA-N |
SMILES |
C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2866106.png)

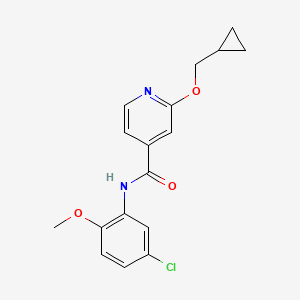
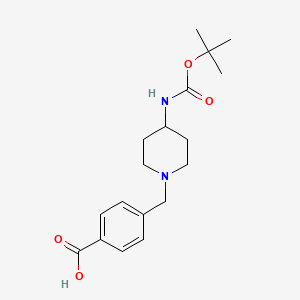
![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)
![4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2866115.png)
![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)
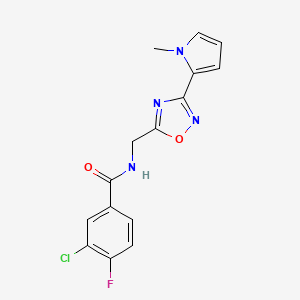
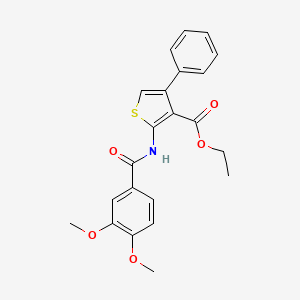
![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)
![5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2866122.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)
